Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 312929-36-5
VCID: VC6855971
InChI: InChI=1S/C19H16N2O3S/c1-2-24-18(23)16-15(13-9-5-3-6-10-13)20-19(25-16)21-17(22)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,20,21,22)
SMILES: CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.41

Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate

CAS No.: 312929-36-5

VCID: VC6855971

Molecular Formula: C19H16N2O3S

Molecular Weight: 352.41

* For research use only. Not for human or veterinary use.

Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate - 312929-36-5

Description

Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate is a complex organic compound that belongs to the thiazole class of heterocyclic compounds. Thiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. Despite the lack of specific information on Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate in the provided search results, this article will explore its potential characteristics and applications based on related compounds and general principles of thiazole chemistry.

Synthesis and Chemical Reactions

The synthesis of Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate likely involves the reaction of benzoyl chloride with 4-amino-2-phenylthiazole-5-carboxylic acid ethyl ester in the presence of a base. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, which are common for thiazole derivatives.

Types of Reactions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents such as lithium aluminum hydride.

  • Substitution: Involving nucleophilic or electrophilic substitution reactions.

Biological Activities

Thiazole derivatives are known for their antimicrobial and anticancer activities. Although specific data on Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate is not available, related compounds have shown promising results in these areas.

Antimicrobial Activity:

  • Thiazoles can inhibit bacterial and fungal growth, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential:

  • Some thiazole derivatives have been shown to interact with enzymes or receptors involved in cancer metabolism, indicating potential therapeutic effects.

Potential Applications:

  • Pharmaceuticals: As a lead structure for antimicrobial or anticancer drugs.

  • Agricultural Chemistry: Potential use as a fungicide or herbicide due to its biological activity.

CAS No. 312929-36-5
Product Name Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate
Molecular Formula C19H16N2O3S
Molecular Weight 352.41
IUPAC Name ethyl 2-benzamido-4-phenyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C19H16N2O3S/c1-2-24-18(23)16-15(13-9-5-3-6-10-13)20-19(25-16)21-17(22)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,20,21,22)
Standard InChIKey FJJOFLJTZSCASF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Solubility not available
PubChem Compound 4304712
Last Modified Aug 18 2023

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